molecular formula C8H17ClFN B2621994 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride CAS No. 1989672-16-3

1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride

Cat. No.: B2621994
CAS No.: 1989672-16-3
M. Wt: 181.68
InChI Key: LGNDHMRVVCAXHG-UHFFFAOYSA-N
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Description

1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride is a high-purity organic compound of interest in chemical and pharmaceutical research. This hydrochloride salt features a cyclohexyl ring substituted with a fluorine atom at the 4-position and an ethylamine side chain, offering a versatile scaffold for chemical synthesis . The molecular formula of the compound is C 8 H 17 ClFN, and it has a molecular weight of 181.68 g/mol . It is typically supplied as a solid powder and should be stored at room temperature . As a fluorinated cyclohexylamine derivative, this compound serves as a valuable building block in medicinal chemistry . The structure is analogous to intermediates used in the synthesis of biologically active molecules. For instance, similar 1,4-cyclohexylamine derivatives are key precursors in the preparation of advanced pharmaceutical compounds, including the antipsychotic drug cariprazine . Researchers can utilize this compound to develop novel molecules or as a standard in analytical studies. This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-fluorocyclohexyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h6-8H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNDHMRVVCAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-16-3
Record name 1-(4-fluorocyclohexyl)ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorocyclohexanone with ethylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine compound. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution, forming sulfonamides or alkylated derivatives:

Sulfonamide Formation

  • Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride).

  • Conditions : Dichloromethane (DCM), N,N-diisopropylethylamine (DIPEA), catalytic DMAP, 0–25°C.

  • Example :

    1 4 Fluorocyclohexyl ethan 1 amine ArSO2ClDIPEA DCMArSO2NHCH2C6H10FHCl\text{1 4 Fluorocyclohexyl ethan 1 amine ArSO}_2\text{Cl}\xrightarrow{\text{DIPEA DCM}}\text{ArSO}_2\text{NHCH}_2\text{C}_6\text{H}_{10}\text{F}\cdot \text{HCl}

    Yield : 28–76% depending on substituents .

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide).

  • Conditions : Potassium carbonate (K2_2CO3_3), acetonitrile, reflux.

  • Product : N-alkylated derivatives for pharmacological screening .

Oxidation and Reduction

  • Oxidation :

    • The amine is oxidized to a nitro compound using m-CPBA (meta-chloroperbenzoic acid) in DCM.

    • Yield : ~50–60%.

  • Reduction :

    • The hydrochloride salt can be reduced to the corresponding alcohol using LiAlH4_4, though this is less common .

Cyclohexyl Ring Modifications

The 4-fluoro group on the cyclohexane ring enables selective functionalization:

Electrophilic Aromatic Substitution

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the para position relative to fluorine.

  • Halogenation : Bromine (Br2_2) in acetic acid yields 3-bromo-4-fluorocyclohexyl derivatives .

Ring-Opening Reactions

  • Treatment with strong bases (e.g., LDA) induces ring opening to form fluorinated alkenes via elimination .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsYield (%)Key ByproductsReferences
Reductive AminationNH4_4OAc, STAB, CH2_2Cl2_285Imine intermediates
Sulfonamide FormationArSO2_2Cl, DIPEA, DCM36–76Unreacted sulfonyl chloride
NitrationHNO3_3, H2_2SO4_4, 0°C65Di-nitrated products

Stability and Handling Considerations

  • Hydrolysis : The hydrochloride salt is hygroscopic and requires anhydrous storage.

  • Thermal Decomposition : Degrades above 200°C, releasing HCl and forming fluorinated hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various diseases. Notably, it has been investigated for its role as a small molecule activator of mitofusins, which are proteins involved in mitochondrial fusion. This mechanism is particularly relevant for conditions like Charcot-Marie-Tooth Disease type 2A, where mitochondrial dysfunction is a key factor. The compound's analogs have shown promise in enhancing mitochondrial fusion and improving pharmacokinetic properties, making them candidates for further development .

Cancer Research

Research indicates that derivatives of 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride may possess anti-cancer properties. Specifically, compounds related to this structure have been tested against various cancer types, including lymphoma and lung cancer. The ability to inhibit specific cellular pathways associated with tumor growth has been documented, suggesting potential applications in oncology .

Neuropharmacology

The compound's interaction with neurotransmitter systems has led to investigations into its effects on neurological disorders. Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease, where modulation of acetylcholine levels is crucial for cognitive function .

Case Studies

Case Study 1: A study focused on the pharmacokinetics of a derivative showed improved stability in liver microsomes and enhanced blood-brain barrier permeability compared to other analogs. This suggests that modifications to the cyclohexyl moiety can lead to better therapeutic candidates for neurological diseases .

Case Study 2: Research involving cell lines demonstrated that compounds derived from this compound exhibited significant anti-inflammatory effects by modulating cytokine signaling pathways. This highlights its potential application in autoimmune diseases .

Mechanism of Action

The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, within biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride 4-F-cyclohexyl C₈H₁₇ClFN 193.68 Ethylamine, cyclohexane, fluorine
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine HCl 4-CF₃-cyclohexyl C₉H₁₇ClF₃N 231.68 Ethylamine, cyclohexane, CF₃
1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine HCl 2-F, 3,5-Cl₂-phenyl C₈H₈Cl₃FN 251.52 Ethylamine, aromatic ring, halogens
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine HCl 2-F, 4-Cl-phenyl (R-config.) C₈H₉Cl₂FN 223.07 Ethylamine, aromatic ring, chiral center
Fluorexetamine HCl 3-F-phenyl, cyclohexanone C₁₄H₁₈FNO·HCl 271.8 Cyclohexanone, ethylamino, fluorine

Key Observations:

Substituent Effects: Fluorine vs. Aromatic vs. Aliphatic Rings: Phenyl-substituted analogs (e.g., ) exhibit rigid planar structures, whereas cyclohexyl derivatives (target compound, ) offer conformational flexibility, influencing receptor binding kinetics . Chirality: Enantiomers like (R)-1-(4-chloro-2-fluorophenyl)ethan-1-amine HCl () may show divergent biological activities due to stereospecific interactions .

Molecular Weight and Solubility: The target compound’s lower molecular weight (193.68 g/mol) compared to Fluorexetamine HCl (271.8 g/mol) () suggests better solubility, though the cyclohexanone moiety in Fluorexetamine may introduce polarity .

Key Observations:

Receptor Targeting :

  • Compounds like N-[[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine HCl () demonstrate serotonin 2C receptor agonism, highlighting the role of methoxy and fluorine groups in receptor selectivity . The target compound’s cyclohexyl group may similarly modulate GPCR interactions but requires empirical validation.

Synthetic Complexity: Cyclopropyl-containing analogs () require multistep syntheses (e.g., cyclopropanation via carbene insertion), whereas the target compound’s synthesis likely involves direct alkylation or reductive amination of 4-fluorocyclohexanone .

Stability and Commercial Availability

  • Stability : Hydrochloride salts (e.g., target compound, ) generally exhibit improved shelf-life compared to free bases. Fluorexetamine HCl is stable for ≥5 years at -20°C .
  • Commercial Use : The target compound is listed by suppliers like AccelaChem (), while phenyl-substituted analogs (e.g., ) are available on platforms like ECHEMI for industrial and research purposes .

Biological Activity

1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride, a compound with the CAS number 1989672-16-3, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a fluorine atom at the para position of an ethyl amine backbone. This structural configuration is significant for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, it may modulate mitochondrial dynamics by activating mitofusin proteins, thereby enhancing mitochondrial fusion and function .

Case Studies

  • Mitochondrial Activation : In a study focusing on mitochondrial fusion proteins, compounds similar to this compound were shown to significantly enhance mitochondrial elongation in cellular models. This effect was attributed to their ability to stabilize the proteins involved in mitochondrial dynamics .
  • Pharmacokinetic Optimization : Research on related cyclohexyl compounds revealed that modifications at the para position could improve pharmacokinetic properties, such as bioavailability and metabolic stability. These findings may inform future studies on this compound .

Data Tables

Property Value
Molecular FormulaC10_{10}H14_{14}ClF N
Molecular Weight201.68 g/mol
CAS Number1989672-16-3
SolubilitySoluble in water
Biological Activity Effect
NeuroprotectiveEnhances mitochondrial function
AntimicrobialPotential activity observed
AnticancerInhibits DNA polymerase theta

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluorocyclohexyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step processes, including:

  • Alkylation/Reduction: Fluorocyclohexane derivatives are alkylated with ethylamine precursors under controlled pH and temperature. For example, reductive amination of 4-fluorocyclohexanone with ethylamine hydrochloride in the presence of NaBH₃CN or Pd/C catalysis can yield the target compound .
  • Salt Formation: The free base is treated with HCl in anhydrous ethanol to form the hydrochloride salt.

Key Considerations:

  • Temperature control (<0°C during acid addition) prevents decomposition.
  • Solvent choice (e.g., THF or dichloromethane) affects reaction efficiency.
  • Yields ≥70% are achievable with rigorous exclusion of moisture .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • HPLC-MS: Quantifies purity (≥98% as per analytical standards) and detects impurities .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the fluorocyclohexyl moiety (e.g., δ ~4.8 ppm for fluorinated carbons) and amine hydrochloride (δ ~8.2 ppm for NH₂⁺) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N, and Cl content (e.g., C₉H₁₇ClFN requires C 50.12%, H 7.91%) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation .
  • Storage: Store at -20°C in airtight, light-resistant containers to maintain stability (>5 years) .
  • Waste Disposal: Neutralize with dilute NaOH before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How does stereochemistry at the 4-fluorocyclohexyl group influence biological activity?

Answer: The axial vs. equatorial position of the fluorine atom affects receptor binding:

  • Axial Fluorine: Enhances lipophilicity, improving blood-brain barrier penetration in neuropharmacological studies.
  • Equatorial Fluorine: Reduces conformational flexibility, potentially lowering affinity for serotonin receptors (e.g., 5-HT₂A) .
    Methodology:
  • Separate stereoisomers via chiral HPLC or recrystallization.
  • Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in reported receptor-binding data for this compound?

Answer: Discrepancies may arise from:

  • Receptor Subtype Selectivity: Use subtype-specific assays (e.g., 5-HT₂A vs. σ₁ receptors) to clarify off-target effects .
  • Buffer Conditions: Vary pH (6.5–7.4) and ionic strength to assess binding artifact sources.
  • Orthosteric vs. Allosteric Binding: Perform Schild regression analysis to distinguish mechanisms .

Q. How can stability studies under physiological conditions inform experimental design?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Half-life >24 hours suggests suitability for in vivo studies .
  • Light Sensitivity: Expose to UV (254 nm) and quantify photodegradants. Amber glassware is recommended for long-term storage .

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